molecular formula C9H14N2O2 B1344702 Ethyl-3-isopropyl pyrazole-4-carboxylate CAS No. 342026-17-9

Ethyl-3-isopropyl pyrazole-4-carboxylate

Cat. No.: B1344702
CAS No.: 342026-17-9
M. Wt: 182.22 g/mol
InChI Key: CBQOEYAQFVRTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-3-isopropyl pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an ethyl group at the 3-position, an isopropyl group at the 4-position, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-3-isopropyl pyrazole-4-carboxylate typically involves a cyclocondensation reaction. One common method is the reaction between a suitable hydrazine and a 1,3-dicarbonyl compound. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl-3-isopropyl pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl-3-isopropyl pyrazole-4-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl-3-isopropyl pyrazole-4-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing its biological activity. The compound may act on enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

  • Ethyl pyrazole-4-carboxylate
  • Isopropyl pyrazole-4-carboxylate
  • Methyl pyrazole-4-carboxylate

Comparison: Ethyl-3-isopropyl pyrazole-4-carboxylate is unique due to the presence of both ethyl and isopropyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

ethyl 5-propan-2-yl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-13-9(12)7-5-10-11-8(7)6(2)3/h5-6H,4H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQOEYAQFVRTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.